molecular formula C19H23NO3 B13100824 (E)-2-benzylidene-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionic acid

(E)-2-benzylidene-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionic acid

Cat. No.: B13100824
M. Wt: 313.4 g/mol
InChI Key: ZXVXJGMFEGAQEI-CLTATDAWSA-N
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Description

(E)-2-Benzylidene-4-((3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a benzylidene group, a hexahydroisoindole moiety, and a butanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Benzylidene-4-((3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of benzaldehyde with a suitable isoindoline derivative under basic conditions to form the benzylidene intermediate. This intermediate is then subjected to further reactions, such as oxidation or reduction, to introduce the butanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Benzylidene-4-((3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(E)-2-Benzylidene-4-((3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-Benzylidene-4-((3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(2E)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzylidene-4-oxobutanoic acid

InChI

InChI=1S/C19H23NO3/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14/h1-3,6-7,10,15-16H,4-5,8-9,11-13H2,(H,22,23)/b17-10+/t15-,16+

InChI Key

ZXVXJGMFEGAQEI-CLTATDAWSA-N

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C/C(=C\C3=CC=CC=C3)/C(=O)O

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(=CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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